(2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride
Description
“(2S)-2-Amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride” is a chiral amino acid derivative with a hydroxy-substituted imidazole ring. Its molecular formula is C₆H₉N₃O₃·HCl, and its molecular weight is 207.615 g/mol (). The compound features an L-configuration (2S stereochemistry) and a hydrochloride salt form, enhancing its solubility and stability. This compound is categorized as a building block in organic synthesis and pharmaceutical research, with applications in peptide modification or enzyme inhibition studies ().
Properties
IUPAC Name |
(2S)-2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3.ClH/c7-4(5(10)11)1-3-2-8-6(12)9-3;/h2,4H,1,7H2,(H,10,11)(H2,8,9,12);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPMSSQEJKZKHJ-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N1)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=O)N1)C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2580100-34-9 | |
| Record name | (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of room temperature ionic liquids to facilitate the synthesis of imidazoles. This method offers excellent yields and allows for the efficient recovery and recycling of the ionic liquid .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
(2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Comparisons of Imidazole-Containing Amino Acid Derivatives
| Compound Name | Molecular Formula | Imidazole Substituent | Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₆H₉N₃O₃·HCl | 2-hydroxy | Amino acid, hydrochloride salt | 207.615 | Drug design, enzyme inhibition |
| L-Histidine dihydrochloride | C₆H₉N₃O₂·2HCl | 1H-imidazol-4-yl (no hydroxy) | Amino acid, dihydrochloride salt | 228.07* | Biochemical buffers, supplements |
| (2S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid | C₇H₁₀N₃O₂ | 1-methyl | Amino acid (free base) | 183.18 | Metabolic studies, peptide synthesis |
| (2S)-Methyl 2-[(2-phenyl-1H-imidazol-4-yl)methylamino]propanoate | C₁₅H₁₈N₃O₂ | 2-phenyl | Ester, methylamino substituent | 275.32 | Organic synthesis intermediates |
*Calculated based on C₆H₉N₃O₂ + 2HCl.
Key Observations :
Imidazole Substitutions: The 2-hydroxy group in the target compound contrasts with the unsubstituted imidazole in L-histidine derivatives () and the methyl or phenyl groups in other analogs (). The hydroxy group may enhance polarity and hydrogen-bonding capacity, impacting solubility and receptor binding ().
Salt Forms: The monohydrochloride salt of the target compound differs from L-histidine’s dihydrochloride () or monohydrate hydrochloride (). Salt forms influence crystallinity, stability, and bioavailability.
Functional Groups: The ester in “(2S)-Methyl 2-[(2-phenyl-1H-imidazol-4-yl)methylamino]propanoate” () contrasts with the carboxylic acid in the target compound. Esters are often used as prodrugs due to their hydrolytic conversion to active acids.
Biological Activity
(2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride, commonly referred to as imidazolic amino acid, has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and biological activities. This compound is characterized by the presence of an imidazole group, which is known for its role in various biological functions, including enzyme catalysis and molecular recognition.
- Molecular Formula : C6H10ClN3O2
- Molecular Weight : 155.155 g/mol
- CAS Number : 75614-84-5
- Purity : Typically >98% in research-grade samples
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The imidazole ring facilitates hydrogen bonding and coordination with metal ions, enhancing its potential as a ligand in biochemical pathways.
1. Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of imidazolic compounds. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.01 to 0.1 mg/mL against common pathogens like Escherichia coli and Staphylococcus aureus.
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.01 |
| Staphylococcus aureus | 0.05 |
| Candida albicans | 0.03 |
3. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegeneration. It appears to modulate neurotransmitter levels and protect neuronal cells from apoptosis induced by oxidative stress.
Study 1: Antioxidant Efficacy
A study conducted by researchers at Chalmers University evaluated the antioxidant capacity of various imidazolic compounds, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in neuronal cell cultures treated with the compound compared to controls.
Study 2: Antimicrobial Activity
In a comparative study published in MDPI, the antimicrobial activity of several imidazole derivatives was assessed. The findings revealed that this specific compound exhibited superior antibacterial properties against strains resistant to conventional antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
